1,2-Dichlorobenzene-D4

Catalog No.
S1487165
CAS No.
2199-69-1
M.F
C6H4Cl2
M. Wt
151.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichlorobenzene-D4

CAS Number

2199-69-1

Product Name

1,2-Dichlorobenzene-D4

IUPAC Name

1,2-dichloro-3,4,5,6-tetradeuteriobenzene

Molecular Formula

C6H4Cl2

Molecular Weight

151.02 g/mol

InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D

InChI Key

RFFLAFLAYFXFSW-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)Cl)Cl

Synonyms

1,2-Dichlorobenzene-d4; Cloroben-d4; Dilatin DB-d4; Dowtherm E-d4; NSC 60644-d4; o-Dichlorobenzene-d4

Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H]

The exact mass of the compound 1,2-Dichlorobenzene-D4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dichlorobenzene-D4 (CAS 2199-69-1) is a premium deuterated aromatic solvent characterized by its wide liquid range (melting point -17 °C, boiling point 178-180 °C) and exceptional solvating power for rigid conjugated polymers, polyolefins, and carbon nanomaterials [1]. In industrial and advanced research procurement, it serves as the critical medium for high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS)[2]. Unlike standard deuterated solvents used for small-molecule analysis, 1,2-Dichlorobenzene-D4 is specifically procured when analytical workflows require maintaining complex macromolecules in solution at temperatures exceeding 120 °C without solvent evaporation or degradation [3].

Substituting 1,2-Dichlorobenzene-D4 with standard deuterated solvents like Chloroform-d (CDCl3) or alternative isomers like 1,4-Dichlorobenzene-d4 fundamentally compromises high-temperature analytical workflows. CDCl3 boils at 61 °C, making it useless for analyzing polyolefins that only dissolve above 100 °C [1]. While 1,4-Dichlorobenzene-d4 shares a similar boiling point, it is a solid at room temperature (melting point 53 °C), requiring cumbersome pre-melting and heated transfer lines that disrupt standard laboratory automation [2]. Furthermore, using non-deuterated 1,2-dichlorobenzene for neutron scattering fails to provide the necessary Scattering Length Density (SLD) contrast to resolve polymer structures from the solvent background [3].

Thermal Range and Processability for High-Temperature NMR

For the structural analysis of highly crystalline polymers, the solvent must remain liquid at room temperature for automated handling while sustaining temperatures above 120 °C during acquisition. 1,2-Dichlorobenzene-d4 remains a liquid at 25 °C (m.p. -17 °C) and boils at 178-180 °C [1]. In contrast, the 1,4-isomer melts at 53 °C, preventing room-temperature sample preparation, while standard Chloroform-d boils at 61 °C, prohibiting high-temperature dissolution [2].

Evidence DimensionLiquid range (Melting to Boiling Point)
Target Compound Data-17 °C to 180 °C
Comparator Or Baseline1,4-Dichlorobenzene-d4 (m.p. 53 °C) and CDCl3 (b.p. 61 °C)
Quantified Difference1,2-Dichlorobenzene-d4 provides a >190 °C liquid window, enabling both room-temperature prep and 150 °C NMR acquisition.
ConditionsStandard atmospheric pressure handling and high-temperature NMR probe conditions

Procurement of the 1,2-isomer ensures compatibility with automated liquid handlers at room temperature while supporting extreme-temperature NMR acquisitions.

Scattering Length Density (SLD) Contrast in SANS

In Small-Angle Neutron Scattering (SANS) of polymer solutions, solvent selection determines the visibility of the solute. 1,2-Dichlorobenzene-d4 possesses an SLD of 4.58 × 10^-6 Å^-2 [1]. When analyzing conjugated polymers like PCDTBT (SLD = 1.42 × 10^-6 Å^-2), the deuterated solvent provides a robust contrast difference of 3.16 × 10^-6 Å^-2. Conversely, non-deuterated 1,2-dichlorobenzene has an SLD of 2.35 × 10^-6 Å^-2, resulting in poor contrast and negligible scattering intensity for the polymer [2].

Evidence DimensionScattering Length Density (SLD)
Target Compound Data4.58 × 10^-6 Å^-2
Comparator Or BaselineNon-deuterated 1,2-dichlorobenzene (2.35 × 10^-6 Å^-2)
Quantified DifferenceDeuteration increases SLD by 2.23 × 10^-6 Å^-2, generating the critical contrast needed to resolve polymer aggregates.
ConditionsSANS measurements of polymer/fullerene blends in solution at ambient temperatures

Buyers must procure the deuterated form for neutron scattering to achieve the optical contrast necessary to resolve nanoscale polymer conformations in solution.

Thermal Stability vs. Aliphatic Deuterated Solvents

1,1,2,2-Tetrachloroethane-d2 (TCE-d2) is frequently considered as an alternative high-temperature NMR solvent. However, TCE-d2 boils at 146 °C and can undergo degradation at elevated temperatures [1]. 1,2-Dichlorobenzene-d4 offers a significantly higher boiling point (180 °C) and superior aromatic stability, allowing safe and stable NMR acquisitions at 130–150 °C without solvent breakdown or pressure buildup in the NMR tube[2].

Evidence DimensionBoiling point and high-temperature stability
Target Compound DataBoiling point 180 °C, stable aromatic core
Comparator Or Baseline1,1,2,2-Tetrachloroethane-d2 (Boiling point 146 °C, susceptible to degradation)
Quantified Difference1,2-Dichlorobenzene-d4 provides an additional 34 °C of thermal headroom and eliminates aliphatic degradation risks.
ConditionsExtended high-temperature NMR acquisitions (130 °C+) for polymer solubility

Selecting 1,2-Dichlorobenzene-d4 prevents solvent degradation and tube overpressurization during prolonged high-temperature analytical runs.

High-Temperature NMR of Polyolefins and Engineering Plastics

Directly leveraging its 180 °C boiling point and room-temperature liquid state, 1,2-Dichlorobenzene-d4 is the standard procurement choice for 1H and 13C NMR analysis of polyethylene, polypropylene, and other crystalline polymers that require temperatures above 120 °C for complete dissolution [1].

Small-Angle Neutron Scattering (SANS) of Organic Photovoltaic Inks

Due to its high Scattering Length Density (4.58 × 10^-6 Å^-2), this solvent is critical for SANS analysis of conjugated polymers and fullerenes in solution. It provides the necessary contrast to map phase separation and aggregate formation in solar cell casting solutions prior to film deposition [2].

Structural Analysis of Carbon Nanomaterials and Fullerenes

1,2-Dichlorobenzene is an optimal solvent for fullerenes (e.g., C60) and carbon nanotubes. The deuterated analog allows for precise NMR tracking of endohedral fullerenes (like Kr@C60) without overlapping solvent proton signals obscuring the analyte [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 11 of 12 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2199-69-1

Wikipedia

1,2-Dichloro(~2~H_4_)benzene

Dates

Last modified: 08-15-2023

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